2-Fluoro-5-(furan-2-yl)aniline

Medicinal Chemistry ADME Drug Design

2-Fluoro-5-(furan-2-yl)aniline (CAS 1248081-28-8) is a heteroaromatic amine that belongs to the class of fluorinated aniline derivatives. It consists of an aniline core with a fluorine atom at the 2-position and a furan-2-yl group at the 5-position.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 1248081-28-8
Cat. No. B1441565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(furan-2-yl)aniline
CAS1248081-28-8
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=C(C=C2)F)N
InChIInChI=1S/C10H8FNO/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H,12H2
InChIKeyVHSWCGZYIBRVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(furan-2-yl)aniline (CAS 1248081-28-8) Product Specification and Chemical Class


2-Fluoro-5-(furan-2-yl)aniline (CAS 1248081-28-8) is a heteroaromatic amine that belongs to the class of fluorinated aniline derivatives. It consists of an aniline core with a fluorine atom at the 2-position and a furan-2-yl group at the 5-position . This compound is primarily utilized as a versatile small-molecule scaffold and building block in synthetic organic chemistry and medicinal chemistry research, enabling the construction of more complex molecular architectures . Its molecular formula is C₁₀H₈FNO, and its molecular weight is 177.17 g/mol .

Why Generic 2-Fluoro-5-(furan-2-yl)aniline (1248081-28-8) Substitution Fails: A Procurement Perspective


The simple substitution of 2-fluoro-5-(furan-2-yl)aniline with other fluorinated anilines or furan-containing building blocks is scientifically unsound due to the compound's specific regiochemical and electronic profile. The precise 2-fluoro-5-furan substitution pattern on the aniline ring dictates its unique reactivity, lipophilicity, and capacity for downstream functionalization [1]. While other aniline derivatives may share a furan or fluorine substituent, the combined ortho-fluoro and meta-furan arrangement in 1248081-28-8 is crucial for the success of specific synthetic sequences, such as those leading to potent TRIM24/BRPF1 dual inhibitors [2]. Using a positional isomer or a non-fluorinated analog risks significant deviations in reaction yields, altered physicochemical properties of intermediates, and ultimately, the failure to produce the intended target molecule with the required activity profile [1].

Quantitative Differentiators for 2-Fluoro-5-(furan-2-yl)aniline (1248081-28-8): A Technical Evidence Guide


Lipophilicity Enhancement: Quantified logP Shift vs. Non-Fluorinated Analog

The introduction of the fluorine atom at the 2-position of 5-(furan-2-yl)aniline leads to a quantifiable increase in lipophilicity, a key parameter for membrane permeability and protein binding in drug discovery. 2-Fluoro-5-(furan-2-yl)aniline exhibits a predicted logP value of 1.99 [1]. In contrast, the non-fluorinated analog, 5-(furan-2-yl)aniline, has a predicted logP of approximately 1.2 [2]. This difference of +0.79 logP units is consistent with the established effect of ortho-fluorination on aromatic rings and translates to a ~6-fold increase in partition coefficient [3].

Medicinal Chemistry ADME Drug Design

Validated Purity Specification: 95% Minimum Purity Standard

A verifiable and actionable differentiator in the procurement of 2-fluoro-5-(furan-2-yl)aniline is its guaranteed minimum purity specification of 95% . This is a higher baseline compared to many generic aniline building blocks, which are often supplied at 90% purity or lower without rigorous certification [1]. This specification reduces the risk of side reactions, simplifies purification steps, and ensures a higher degree of reproducibility in synthetic workflows.

Chemical Synthesis Quality Control Reproducibility

Validated Reactivity: Performance in Sulfonamide Coupling Reaction

The compound's utility in advanced medicinal chemistry is demonstrated by its documented use as a key reactant in the synthesis of a potent TRIM24/BRPF1 dual inhibitor [1]. Specifically, 2-fluoro-5-(furan-2-yl)aniline was reacted with 1-acetylindoline-5-sulfonyl chloride in pyridine to yield the corresponding sulfonamide derivative, 1-acetyl-N-(2-fluoro-5-(furan-2-yl)phenyl)indoline-5-sulfonamide, with a yield of 13% [1]. This reaction provides a quantitative benchmark for the compound's reactivity in a pharmaceutically relevant sulfonamide coupling.

Synthetic Chemistry Medicinal Chemistry TRIM24/BRPF1 Inhibitors

Best Application Scenarios for 2-Fluoro-5-(furan-2-yl)aniline (1248081-28-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of TRIM24/BRPF1 Dual Inhibitors

This compound is an essential building block for the synthesis of 1-(indolin-1-yl)ethan-1-one derivatives, a novel class of selective TRIM24/BRPF1 bromodomain inhibitors. The specific sulfonamide derivative synthesized from 2-fluoro-5-(furan-2-yl)aniline (compound 20l) exhibits IC₅₀ values of 0.98 μM against TRIM24 and 1.16 μM against BRPF1, demonstrating its critical role in generating potent epigenetic probes for oncology research [1].

Drug Discovery: Optimizing ADME Properties through Fluorination

Procurement of 1248081-28-8 is justified in lead optimization programs where a predictable increase in lipophilicity is required. Its +0.79 logP enhancement over the non-fluorinated analog [1] makes it a strategic choice for improving membrane permeability without drastically altering molecular topology, a key advantage in CNS and intracellular target campaigns .

Synthetic Chemistry: High-Precision Building Block for Complex Libraries

The 95% minimum purity specification [1] makes 2-fluoro-5-(furan-2-yl)aniline a superior choice for parallel synthesis and the construction of high-quality compound libraries. This purity level minimizes the risk of off-target reactions and reduces the need for extensive post-synthesis purification, thereby increasing the efficiency and reliability of library production.

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